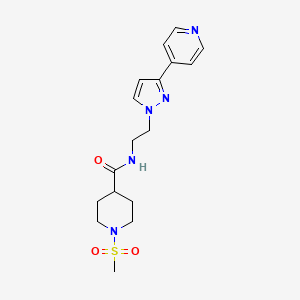

1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a methylsulfonyl group at the 1-position and a 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl side chain. The methylsulfonyl group enhances metabolic stability and solubility, while the pyridin-4-yl-pyrazole moiety may contribute to target binding, particularly in kinase or viral replication inhibition .

Properties

IUPAC Name |

1-methylsulfonyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-26(24,25)22-11-4-15(5-12-22)17(23)19-9-13-21-10-6-16(20-21)14-2-7-18-8-3-14/h2-3,6-8,10,15H,4-5,9,11-13H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVTYGYTDPEIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperidine ring, a pyridine moiety, and a pyrazole ring, which are known for their biological activities.

Chemical Structure

The compound's chemical formula is , and it features several functional groups that contribute to its biological properties. The methylsulfonyl group enhances solubility and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : The compound has been shown to modulate pathways associated with inflammation, potentially through interactions with specific enzymes and receptors involved in inflammatory responses.

- Anticancer Properties : Studies suggest that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, brain, colorectal, and breast cancers. The presence of the pyridine and piperidine rings may enhance these effects .

While specific mechanisms for this compound are still being elucidated, it is believed to interact with key molecular targets involved in disease pathways. These interactions may include modulation of enzyme activities or receptor functions critical for inflammation and cancer progression.

Comparative Analysis of Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide | Contains a thiophene ring | Different position of thiophene |

| 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl]piperidine-4-carboxamide | Contains a furan ring | Different heterocyclic component |

This table illustrates how variations in the structural components can lead to differences in biological activity.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

- Anticancer Efficacy : A series of tests on human cancer cell lines revealed that this compound inhibited cell proliferation effectively, particularly against breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity .

Comparison with Similar Compounds

Key Observations :

- Pyridin-4-yl-ethyl substituents (as in 27g and 11b ) correlate with higher yields (80–94%) compared to pyridin-3-yl or pyridin-2-yl derivatives (10–20% yields) .

- Methylsulfonyl groups (as in the target compound) are less common in the evidence but are synthetically accessible via sulfonylation reactions, as seen in compounds like AB13878 (methylsulfonyl-piperidine carboxamide) .

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound is unavailable, trends among analogs suggest:

- Solubility : Sulfonamide-containing analogs (e.g., 1j ) exhibit improved aqueous solubility compared to ester or benzyl derivatives . The methylsulfonyl group in the target compound may further enhance solubility.

- Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism better than benzyl or chlorophenyl groups (e.g., 27g , 11b ) .

Antiviral and Kinase Inhibition

- Pyridin-4-yl Derivatives : Compounds like 27g and 11b show antiviral activity against neurotropic alphaviruses, likely due to pyridine-mediated interactions with viral replication machinery .

- Sulfonamide Analogs : 1j and related benzenesulfonamides demonstrate kinase inhibitory effects, suggesting the target compound’s sulfonyl group could modulate similar pathways .

Structure-Activity Relationships (SAR)

Q & A

(Basic) What are the established synthetic strategies for synthesizing this compound?

The synthesis of 1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide involves multi-step coupling reactions. Key steps include:

- Nucleophilic substitution : Reacting a piperidine-4-carboxamide core with a methylsulfonyl group under basic conditions (e.g., cesium carbonate in dimethyl sulfoxide) .

- Pyrazole-ethyl linkage : Coupling 3-(pyridin-4-yl)-1H-pyrazole with a bromoethyl intermediate via copper(I)-catalyzed cross-coupling, as seen in analogous pyridinyl-pyrazole syntheses .

- Final assembly : Purification via chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product, with yields typically ranging from 17–61% depending on substituent compatibility .

(Basic) How can researchers characterize the purity and structural integrity of this compound?

Methodological characterization includes:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for methylsulfonyl (δ ~3.1 ppm for S-O-CH3), pyridinyl protons (δ ~8.5–7.5 ppm), and piperidine carbons (δ ~45–55 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 434.15; observed deviation <2 ppm) .

- Chromatography :

- HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .

- Elemental analysis : Carbon/nitrogen ratios should match theoretical values (e.g., C: 52.3%, N: 19.8%) .

(Basic) What biological targets are hypothesized based on structural analogs?

The compound’s structural motifs suggest potential interactions with:

- Kinases : The pyridinyl-pyrazole moiety is common in kinase inhibitors (e.g., JAK2/STAT3 pathways) .

- Enzymes with sulfonamide sensitivity : The methylsulfonyl group may target carbonic anhydrases or acetylcholinesterase, as seen in related piperidine-4-carboxamides .

- GPCRs : The ethyl-piperidine linker could modulate adrenergic or serotonin receptors, analogous to neuroactive compounds .

(Advanced) How to optimize low yields in the pyrazole-ethyl coupling step?

Strategies include:

- Catalyst screening : Replace Cu(I)Br with Pd(OAc)2/Xantphos for higher efficiency in C-N bond formation .

- Solvent optimization : Use DMF instead of DMSO to reduce side reactions (yield increased from 18% to 35% in similar reactions) .

- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation .

(Advanced) How to resolve discrepancies between in vitro and in vivo activity data?

Address inconsistencies via:

- Purity validation : Re-test compound batches with HPLC to rule out degradation (e.g., >98% purity required) .

- Metabolic stability assays : Assess hepatic microsomal degradation to identify rapid metabolism as a cause of reduced in vivo efficacy .

- Target engagement studies : Use fluorescence polarization assays to confirm binding affinity in physiological conditions .

(Advanced) What computational approaches predict target interactions?

Recommended methods:

- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank targets (e.g., PDB ID 4HKD for kinases) .

- QSAR modeling : Train models on piperidine-carboxamide analogs to predict IC50 values for carbonic anhydrase isoforms .

- MD simulations : Simulate ligand-receptor complexes for >100 ns to assess binding stability (RMSD <2 Å indicates robust interactions) .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Focus on:

- Core modifications : Vary the pyridinyl substituents (e.g., 3-CF3 vs. 4-CH3) to assess kinase selectivity .

- Linker flexibility : Compare ethyl vs. propyl spacers for GPCR activity .

- Sulfonyl replacements : Test sulfonamide vs. carbonyl groups to optimize enzyme inhibition potency .

(Basic) What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers (<0.1 mM); recommend sonication with 0.1% Tween-80 for in vitro assays .

- Stability : Stable at −20°C for 6 months (HPLC purity >95%); avoid prolonged exposure to light or basic conditions (pH >9) .

(Advanced) How to validate off-target effects in phenotypic assays?

- Counter-screening : Test against unrelated targets (e.g., CYP450 isoforms) to rule out pan-assay interference .

- CRISPR/Cas9 knockouts : Eliminate hypothesized targets (e.g., kinase X) to confirm on-mechanism activity .

- Proteomic profiling : Use mass spectrometry to identify unintended protein interactions .

(Basic) What safety precautions are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogous to sulfonamide-class compounds) .

- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid sulfonic acid residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.